1-Bromo-2,3,4-trichlorobenzene

Electrophilic Bromination Process Chemistry Regioselectivity

Using an incorrect bromotrichlorobenzene isomer compromises cross-coupling regiochemistry and invalidates PCB analytical standards. 1-Bromo-2,3,4-trichlorobenzene (CAS 81067-37-0) delivers the precise 1,2,3,4-halogen pattern for selective Pd-catalyzed Suzuki-Miyaura coupling. • Regiospecific Br at C1 enables selective oxidative addition; Cl substituents retained for orthogonal SNAr • Solid (mp 56.8-59.6°C, LogP 4.41) ensures accurate gravimetric standard preparation • Scalable process (93.5% yield) supports pilot-plant procurement

Molecular Formula C6H2BrCl3
Molecular Weight 260.3 g/mol
CAS No. 81067-37-0
Cat. No. B043034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3,4-trichlorobenzene
CAS81067-37-0
SynonymsBromo-2,3,4-trichlorobenzene; 
Molecular FormulaC6H2BrCl3
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)Cl)Cl)Br
InChIInChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyFYJXALKMVSMDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3,4-trichlorobenzene: Identity & Procurement Overview


1-Bromo-2,3,4-trichlorobenzene (CAS 81067-37-0) is a mixed bromochloro aromatic compound of formula C6H2BrCl3, bearing one bromine and three chlorine substituents in a contiguous 1,2,3,4-substitution pattern on the benzene ring . It is primarily employed as a regiospecific synthetic intermediate for constructing polyhalogenated biaryl architectures via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) [1]. The compound is commercially available at 95–99% purity with a molecular weight of 260.34 g/mol, and is typically supplied as a solid .

Why Isomer-Specific Procurement Matters


Although all bromotrichlorobenzene isomers share the formula C6H2BrCl3, the exact position of the four halogen atoms dictates both physical properties and chemical reactivity. For instance, the 1,2,3,4-substitution pattern of this compound places a bromine atom adjacent to a chlorine, creating a sterically and electronically unique environment that influences oxidative addition rates in cross-coupling reactions, as well as the melting point, solubility, and chromatographic retention time relative to its 1,2,3,5-, 1,2,4,5-, and 1,2,4,6-isomers . Generic substitution with an incorrect isomer can therefore lead to altered reaction kinetics, regiochemical outcomes, or even failure to meet the identity and purity criteria required for analytical reference standards in environmental chemistry and toxicology [1].

1-Bromo-2,3,4-trichlorobenzene: Key Evidence Guide


Regioselective Synthesis Advantage

The electrophilic bromination of 1,2,3-trichlorobenzene using N-bromosuccinimide (NBS) in sulfuric acid at 10–30°C for 0.5 h provides 1-bromo-2,3,4-trichlorobenzene in 93.5% molar yield with >95% GC purity . This yield is notably higher than the typical 70–85% yields reported for bromination of other trichlorobenzene isomers (e.g., 5-bromo-1,2,3-trichlorobenzene from the same precursor under different conditions yields ~80%) [1]. The high regioselectivity is driven by the cooperative directing effect of the three chlorine atoms, which strongly favors electrophilic attack at the 4-position .

Electrophilic Bromination Process Chemistry Regioselectivity

Isomer-Specific Lipophilicity (LogP)

The computed octanol-water partition coefficient (LogP) for 1-bromo-2,3,4-trichlorobenzene is reported as 4.4093 , while PubChem's XLogP3 for the 1-bromo-2,3,5-isomer is 4.7 [1]. This difference of ~0.3 log units translates to roughly a twofold difference in lipophilicity, which can affect compound extraction efficiency, bioaccumulation potential, and chromatographic behavior in reversed-phase systems. Procurement of the correct isomer is therefore critical when the compound is used to synthesize authentic standards for environmental PCB analysis, where accurate LogP or retention-time matching is required [2].

Physicochemical Properties Lipophilicity Environmental Fate

Solid Physical Form vs. Liquid Isomers

1-Bromo-2,3,4-trichlorobenzene is a solid at ambient temperature (melting range 56.8–59.6°C, as reported in patent CN106278860) . In contrast, 1-bromo-2,4,5-trichlorobenzene is a liquid at 20°C , and 1-bromo-2,3,5-trichlorobenzene melts at 58–60°C but is also often supplied as a solid . The solid physical form of 1-bromo-2,3,4-trichlorobenzene simplifies weighing, reduces volatilization losses during handling, and enables long-term storage at room temperature without the risk of liquid leakage or vapor pressure elevation .

Physical State Storage Handling Formulation

Fluoro-PCB Internal Standard Precursor

1-Bromo-2,3,4-trichlorobenzene has been explicitly utilized as a coupling partner in the Suzuki-Miyaura synthesis of monofluorinated polychlorinated biphenyls (F-PCBs), which serve as internal standards for PCB analysis [1][2]. In the published protocol, coupling of chlorinated/fluorinated aryl boronic acids with bromo- and iodobenzenes (including bromotrichlorobenzene isomers) produced F-PCB congeners in good to excellent yields (typically 60–90%) [1]. The specific 1,2,3,4-substitution pattern is essential to correctly position the fluorine label for congeners analogous to PCBs 28, 52, and 81 [1]. Other bromotrichlorobenzene isomers have not been reported in this validated standard-synthesis workflow, conferring a procurement advantage for the 1,2,3,4-isomer.

Fluoro-PCB Internal Standard Environmental Monitoring

Application Scenarios for 1-Bromo-2,3,4-trichlorobenzene


F-PCB Analytical Standards Synthesis

This compound is the documented brominated coupling partner for the Suzuki-Miyaura synthesis of 19 F-PCB congeners, employed as internal standards for the quantification of PCBs in environmental matrices [1]. Its 1,2,3,4-halogen pattern correctly orients the fluorine label for the desired congener substitution topology. Procurement of this specific isomer is mandated to maintain the chromatographic and mass-spectrometric fidelity of the resulting standards.

Polyhalogenated Biaryl Scaffolds

The contiguous halogen array (Br at C1, Cl at C2, C3, C4) provides a predictable, differentiated reactivity gradient: the bromine undergoes selective Pd-catalyzed cross-coupling while the chlorine atoms can be retained for subsequent orthogonal functionalization via SNAr or further coupling steps [2]. The high-yield (93.5%), scalable bromination process (Patent CN106278860) also supports pilot-plant procurement for medicinal chemistry programs targeting FGFR inhibitors, where trichlorobenzene-substituted azaaryl motifs have demonstrated potent antitumor activity [3].

LogP & Chromatography Calibration Standard

With a precisely established LogP of 4.41 and a well-defined solid-state melting range (56.8–59.6°C), 1-bromo-2,3,4-trichlorobenzene can serve as an isomer-specific calibrant for reversed-phase HPLC and GC retention indexing in environmental analytical chemistry . Its solid physical form allows accurate gravimetric preparation of reference solutions, a critical advantage over liquid isomers prone to volatile loss.

Halogen-Exchange Fluorination Intermediate

1-Bromo-2,3,4-trichlorobenzene undergoes halogen-exchange fluorination with KF in DMF/sulfuric acid, enabling the synthesis of 3-chloro-2,4-difluorobenzoic acid derivatives – valuable intermediates in agrochemical and pharmaceutical development . The specific 1,2,3,4-substitution pattern directs the fluoride introduction to the positions that yield the desired difluorobenzoic acid regioisomer.

Technical Documentation Hub

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